

2-(Chloromethoxy)ethanol chemical reactivity and functional groups

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Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

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An In-depth Technical Guide to **2-(Chloromethoxy)ethanol**: Chemical Reactivity and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethoxy)ethanol, with the CAS number 224054-07-3, is a bifunctional organic compound that serves as a valuable intermediate in various synthetic applications.^[1] Its unique structure, incorporating both a reactive chloromethyl ether and a primary alcohol, allows for a diverse range of chemical transformations, making it an important building block in the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview of its chemical properties, functional groups, reactivity, and key experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for **2-(Chloromethoxy)ethanol** is presented below.

Property	Value	Source
Molecular Formula	C ₂ H ₅ ClO ₂	[1] [2]
Molecular Weight	110.54 g/mol	[1] [2]
IUPAC Name	2-(chloromethoxy)ethanol	[2]
Canonical SMILES	C(COCl)O	[1] [2]
XLogP3	0.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	29.5 Å ²	[1]

Functional Groups and Chemical Reactivity

The reactivity of **2-(Chloromethoxy)ethanol** is dictated by its two primary functional groups: a hydroxyl group and a chloromethoxy group. This bifunctionality allows for sequential or selective reactions, providing significant synthetic utility.

Caption: Key functional groups and reactive sites in **2-(Chloromethoxy)ethanol**.

Reactivity of the Chloromethoxy Group

The chlorine atom in the chloromethoxy group is highly susceptible to displacement by a wide range of nucleophiles.[\[1\]](#) This reactivity is fundamental to its role as a synthetic building block. The reaction typically proceeds via a nucleophilic substitution (S_n2) mechanism.

- Nucleophilic Substitution: Common nucleophiles such as azides, cyanides, alkoxides, and amines can readily displace the chloride to form new carbon-heteroatom bonds. For example, reaction with sodium azide (NaN₃) is used to synthesize the corresponding azido derivative, which is a key intermediate for more complex molecules.[\[1\]](#)

Caption: General pathway for nucleophilic substitution reactions.

Reactivity of the Hydroxyl Group

The primary hydroxyl group exhibits typical alcohol reactivity, allowing for another set of functional group transformations.

- Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with strong oxidizing agents.^[1] This provides a route to introduce carbonyl functionality into the molecule.
- Esterification: It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters.^[1] For instance, the reaction with an acetic acid derivative yields 2-(chloromethoxy)ethyl acetate.^[3]
- Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form more complex ethers.^[1]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures involving **2-(Chloromethoxy)ethanol**.

Protocol 1: Boron-Mediated Synthesis of 2-(Chloromethoxy)ethanol

This method enhances selectivity by protecting one of the hydroxyl groups of a diol precursor as a borate ester before chlorination.^[1]

Materials:

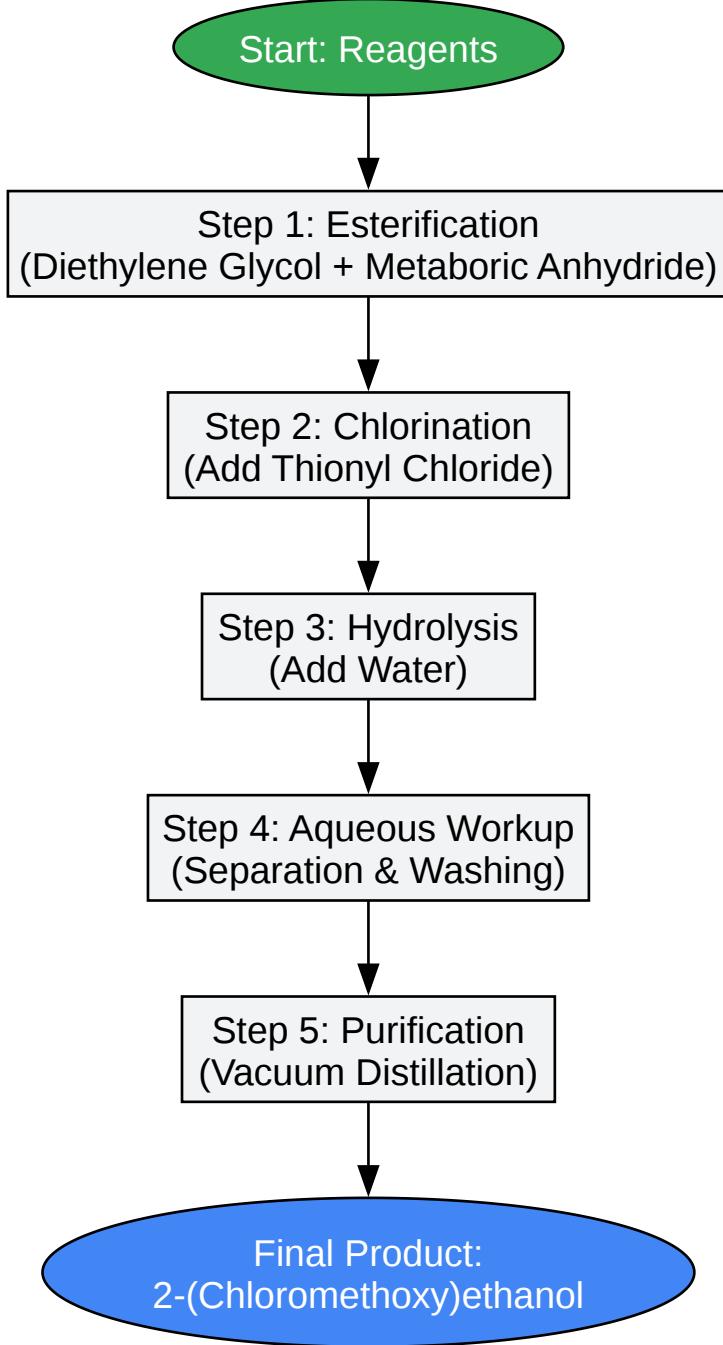
- Diethylene glycol
- Metaboric anhydride
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., Toluene)

- Water for hydrolysis
- Reaction vessel with stirring and temperature control
- Distillation apparatus

Procedure:

- Esterification: In a reaction vessel, dissolve diethylene glycol in an anhydrous solvent. Add metaboric anhydride to the solution. The mixture is heated to form the cyclic borate ester intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[\[1\]](#) This step selectively protects one hydroxyl group.
- Chlorination: Cool the reaction mixture. Slowly add thionyl chloride to the solution. The thionyl chloride selectively reacts with the remaining free hydroxyl group to form the chloro group.[\[1\]](#) Maintain the temperature to control the exothermic reaction.
- Hydrolysis: After the chlorination is complete, carefully add water to the reaction mixture to hydrolyze the borate ester, liberating the **2-(Chloromethoxy)ethanol**.
- Purification: The organic layer is separated, washed, dried, and purified by vacuum distillation to yield the final product.

Workflow for Synthesis and Purification

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Caption: A typical workflow for the synthesis of **2-(Chloromethoxy)ethanol**.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol describes a typical procedure for displacing the chloride with an azide nucleophile.

Materials:

- **2-(Chloromethoxy)ethanol**
- Sodium azide (NaN₃)
- Polar aprotic solvent (e.g., Dimethylformamide, DMF)
- Reaction flask with magnetic stirrer and condenser
- Water and an organic solvent (e.g., ethyl acetate) for extraction
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- Reaction Setup: Dissolve **2-(Chloromethoxy)ethanol** in DMF in a round-bottom flask. Add sodium azide to the solution.
- Reaction: Heat the mixture with stirring to a temperature appropriate for the solvent (e.g., 50-80°C) and monitor the reaction progress by TLC or GC.[1]
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude azido product.
- Purification: The crude product can be further purified by column chromatography if necessary.

Protocol 3: Esterification to form 2-(chloromethoxy)ethyl Acetate

This protocol outlines the formation of an ester from the hydroxyl group.

Materials:

- **2-(Chloromethoxy)ethanol**
- Acetyl chloride or Acetic anhydride
- A non-nucleophilic base (e.g., Pyridine or Triethylamine)
- Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)
- Reaction vessel with a dropping funnel and nitrogen atmosphere

Procedure:

- Reaction Setup: Dissolve **2-(Chloromethoxy)ethanol** and the base in anhydrous DCM under a nitrogen atmosphere. Cool the solution in an ice bath.
- Acylation: Slowly add acetyl chloride or acetic anhydride to the cooled solution via a dropping funnel.
- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- Isolation and Purification: Wash the organic layer with water and brine, dry it over a drying agent, and remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation or chromatography.

Conclusion

2-(Chloromethoxy)ethanol is a versatile synthetic intermediate due to the distinct and exploitable reactivity of its chloromethoxy and hydroxyl functional groups. A thorough understanding of its properties and reaction pathways is crucial for its effective application in the development of pharmaceuticals and other advanced materials. The protocols provided herein offer a foundation for the synthesis and derivatization of this valuable chemical building block. It is imperative to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).

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